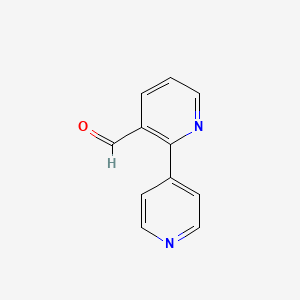

2-(Pyridin-4-yl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-pyridin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Pyridin 4 Yl Nicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 2-(Pyridin-4-yl)nicotinaldehyde, readily participating in condensation and carbonyl addition reactions.

Condensation reactions involving the aldehyde functionality provide a straightforward route to novel derivatives with extended conjugation and potential for coordination chemistry.

Schiff Base Formation: The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation. Pyridyl aldehydes, including structures analogous to 2-(Pyridin-4-yl)nicotinaldehyde, readily undergo condensation with various amines. derpharmachemica.comdergipark.org.tr For instance, pyridine-2-aldehyde condenses with derivatives of aminophenol, aniline, and aminopyridine, typically under reflux in an alcoholic solvent, to produce the corresponding Schiff bases in high yields. dergipark.org.tr Similarly, 4-pyridine carboxaldehyde reacts with 2,3-diaminomaleonitrile to form Schiff base ligands. science.govscience.gov The resulting azomethine group (-HC=N-) is crucial for the formation of metal complexes and has been explored for applications in materials science. derpharmachemica.com

Thiosemicarbazone Synthesis: Thiosemicarbazones are synthesized by the condensation of an aldehyde with thiosemicarbazide (B42300). semanticscholar.org This reaction is of significant interest due to the biological activities exhibited by the resulting compounds. nih.govrepec.org The synthesis is typically achieved by reacting the aldehyde with thiosemicarbazide in a 1:1 molar ratio in a solvent like ethanol, sometimes with the aid of microwave irradiation to accelerate the reaction. semanticscholar.org The formation of thiosemicarbazones from various pyridine (B92270) aldehydes, such as pyridine-2-carboxaldehyde and its substituted derivatives, has been extensively documented. nih.govgoogle.comnih.gov These reactions proceed with high yield, converting the aldehyde group into the thiosemicarbazone moiety (-CH=N-NH-C(=S)NH2). google.com

Table 1: Examples of Condensation Reactions with Pyridyl Aldehydes

| Aldehyde Reactant | Amine/Thiol Reactant | Product Type | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Pyridine-2-aldehyde | Aniline derivatives | Schiff Base | Reflux in ethanol | dergipark.org.tr |

| 4-Pyridine carboxaldehyde | 2,3-Diaminomaleonitrile | Schiff Base | Reflux in methanol | science.govscience.gov |

| Pyridine-4-carboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | Reflux or microwave in ethanol | semanticscholar.org |

| 3-Aminopyridine-2-carboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | Condensation | nih.gov |

The electrophilic carbon atom of the aldehyde group is susceptible to nucleophilic attack, leading to addition products. masterorganicchemistry.comucsb.edu This class of reactions includes the addition of organometallic reagents (alkylation) and hydride reagents (reduction).

Alkylation: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the aldehyde group results in the formation of a new carbon-carbon bond and, after workup, a secondary alcohol. libretexts.org This reaction transforms the aldehyde into a secondary carbinol, for example, converting the -CHO group of 2-(Pyridin-4-yl)nicotinaldehyde into a -CH(OH)R group. The addition is generally rapid and irreversible. libretexts.org For instance, the addition of Grignard reagents to pyridine N-oxides has been used to synthesize 2-substituted pyridines, demonstrating the utility of this approach for functionalizing pyridine-based scaffolds. organic-chemistry.org

Reduction: The aldehyde functionality can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). eopcw.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. eopcw.com For example, the reduction of 2-(Pyridin-4-yl)nicotinaldehyde would yield [2-(pyridin-4-yl)pyridin-3-yl]methanol. This transformation is a key step in the synthesis of various pyridine derivatives, as seen in the preparation of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, where a reduction step using sodium borohydride is employed. nih.gov

Table 2: Carbonyl Addition Reactions on Aldehydes

| Reaction Type | Reagent | General Product | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Alkylation | Grignard Reagent (R-MgX) | Secondary Alcohol | R-CHO → R-CH(OH)R' | libretexts.org |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | R-CHO → R-CH₂OH | nih.goveopcw.com |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | R-CHO → R-CH(OH)CN | libretexts.org |

Reactivity of the Pyridine Rings

The two pyridine rings in 2-(Pyridin-4-yl)nicotinaldehyde possess distinct electronic properties compared to benzene, which governs their reactivity towards aromatic substitution and C-H functionalization.

The presence of the electronegative nitrogen atom significantly influences the reactivity of the pyridine ring system.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iqpharmaguideline.com The nitrogen atom withdraws electron density from the ring and becomes protonated under the acidic conditions often used for EAS, further deactivating the ring. uoanbar.edu.iqquimicaorganica.org When substitution does occur, it preferentially takes place at the 3- and 5-positions. aklectures.comlibretexts.org This is because attack at the 2-, 4-, or 6-positions leads to an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. libretexts.orgquora.com Therefore, for 2-(Pyridin-4-yl)nicotinaldehyde, electrophilic attack would be expected to occur at the C-5 position of the nicotinaldehyde ring and the C-3' and C-5' positions of the 4-pyridyl ring, though requiring harsh reaction conditions. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. echemi.comstackexchange.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. echemi.comstackexchange.com This makes halopyridines, for example, effective substrates for substitution reactions with nucleophiles like amines. youtube.com In 2-(Pyridin-4-yl)nicotinaldehyde, the positions ortho and para to each nitrogen atom are activated towards nucleophilic attack, assuming a suitable leaving group is present.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds like pyridine and bipyridine, avoiding the need for pre-functionalized starting materials. nih.gov

Transition metal-catalyzed C-H activation is a prominent strategy. For instance, complexes of osmium and iridium have been shown to promote the C-H bond activation of 2,2'-bipyridines. csic.esacs.org These reactions can be kinetically or thermodynamically controlled, leading to selective functionalization at different positions. csic.esacs.org Another approach involves the C-H activation of pyridine N-oxides, which enables a modular synthesis of various cationically charged azaarenes, including bipyridine derivatives. rsc.orgnih.gov Photochemical methods also offer new pathways for pyridine functionalization by generating pyridinyl radicals that can couple with other radical species. nih.gov These advanced strategies could be applied to 2-(Pyridin-4-yl)nicotinaldehyde to introduce new substituents selectively onto the pyridine rings, thereby fine-tuning its electronic and steric properties. researchgate.netresearchgate.net

Cyclization Reactions and Heterocycle Annulation with 2-(Pyridin-4-yl)nicotinaldehyde as a Building Block

The bifunctional nature of 2-(Pyridin-4-yl)nicotinaldehyde, possessing both an aldehyde and a bipyridyl framework, makes it an attractive precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions.

The aldehyde group can be used as a handle to initiate cyclization. For example, it can undergo a condensation reaction with a suitable partner that also contains a reactive group, leading to the formation of a new ring. The Hantzsch pyridine synthesis, a classic method involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), illustrates the principle of building a pyridine ring from an aldehyde. pharmaguideline.comyoutube.com

In the context of 2-(Pyridin-4-yl)nicotinaldehyde, intramolecular cyclization could be envisioned if a suitable nucleophilic group were introduced at the 2'-position of the adjacent pyridine ring. More commonly, the molecule can participate in multicomponent reactions where the aldehyde and one of the pyridine nitrogens act as reaction sites. For example, a reaction sequence involving a Wittig reaction at the aldehyde, followed by an aza-Wittig reaction and a 6π-electrocyclization, is a known strategy for constructing polysubstituted pyridines. organic-chemistry.org The bipyridyl unit can act as a rigid scaffold, directing the formation of new rings and leading to novel polycyclic aromatic systems with specific geometries and coordination properties. The biosynthesis of certain natural products containing pyridine rings proceeds through the cyclization of 1,5-dicarbonyl compounds with an ammonia source, a process that can be mimicked in synthetic chemistry. nih.gov

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science due to the unique chemical and biological properties of these structures. ias.ac.in Pyridine-based fused heterocycles are of particular interest. bohrium.comnih.gov While specific examples detailing the use of 2-(Pyridin-4-yl)nicotinaldehyde as a direct precursor for fused systems are not extensively documented in publicly available literature, its structure suggests its utility in such transformations. The presence of both a pyridine ring and an aldehyde group allows for a range of condensation and cyclization reactions with appropriate binucleophiles.

General strategies for the synthesis of fused pyridine systems often involve the reaction of a pyridine derivative containing a reactive functional group, such as an aldehyde, with a compound containing two nucleophilic centers. nih.gov For instance, the reaction of a pyridinaldehyde with a compound containing an amine and an active methylene (B1212753) group can lead to the formation of a fused pyridopyrimidine ring system. Similarly, reactions with hydrazines or hydroxylamine (B1172632) can yield fused pyrazolopyridines or oxazolopyridines, respectively.

The reactivity of the aldehyde group in 2-(Pyridin-4-yl)nicotinaldehyde can be harnessed to react with various carbon and nitrogen nucleophiles, which can then undergo subsequent intramolecular cyclization onto one of the pyridine rings to form a fused bicyclic or polycyclic system. The specific reaction conditions, such as the choice of catalyst and solvent, would be crucial in directing the outcome of these reactions and achieving the desired fused heterocyclic architecture.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Reactant | Potential Fused Product | Reaction Type |

| Amine with active methylene group | Pyrido[2,3-d]pyrimidine derivative | Condensation-Cyclization |

| Hydrazine | Pyrazolo[3,4-b]pyridine derivative | Condensation-Cyclization |

| Hydroxylamine | Oxazolo[4,5-b]pyridine derivative | Condensation-Cyclization |

Intramolecular Cyclization Pathways (e.g., Oxidative Lactonization)

The spatial arrangement of the pyridine and aldehyde functionalities in 2-(Pyridin-4-yl)nicotinaldehyde allows for the possibility of intramolecular cyclization reactions. A notable example of such a pathway is the reversible pH-dependent intramolecular cyclization observed in a related system where a dipicolylamine (DPA) moiety is attached to an aldehyde. In this case, the pyridine and aldehyde groups can react to form a pyridinium-fused heterocycle. This cyclization is favored under acidic conditions, while the open-chain form is predominant in basic media. This reversible cyclization can be utilized to "mask" the aldehyde functionality, which can be released under specific pH conditions for further reactions.

Another potential intramolecular pathway for 2-(Pyridin-4-yl)nicotinaldehyde is oxidative lactonization. While direct evidence for this specific compound is scarce, the general principle involves the oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular esterification (lactonization) if a suitable hydroxyl group is present or can be generated in the molecule. In the case of 2-(Pyridin-4-yl)nicotinaldehyde, this would likely require prior modification of the molecule to introduce a hydroxyl group in a sterically favorable position for cyclization.

Catalytic Roles and Transformations of 2-(Pyridin-4-yl)nicotinaldehyde as a Component

Bipyridine and its derivatives are renowned for their ability to act as ligands in transition metal catalysis, finding widespread use in a multitude of organic transformations. mdpi.com The two nitrogen atoms of the bipyridine scaffold can chelate to a metal center, thereby modifying its electronic properties and reactivity. This, in turn, influences the catalytic activity and selectivity of the metal complex. ias.ac.in

2-(Pyridin-4-yl)nicotinaldehyde, possessing a bipyridine-like core, can be envisioned as a ligand for various transition metals. The resulting metal complexes could potentially exhibit catalytic activity in reactions such as cross-coupling, oxidation, and reduction. rsc.org The aldehyde group could either remain as a spectator functionality or be modified to further tune the catalytic properties of the complex. For instance, condensation of the aldehyde with a chiral amine would introduce a chiral center, potentially enabling the resulting metal complex to be used in asymmetric catalysis.

Furthermore, Schiff base complexes derived from pyridinaldehydes have been shown to possess catalytic activity. thegoodscentscompany.com The reaction of 2-(Pyridin-4-yl)nicotinaldehyde with a primary amine would yield a Schiff base ligand, which can then be complexed with a metal ion. Such complexes have been investigated for their catalytic prowess in various organic reactions. The specific nature of the amine and the metal ion would determine the catalytic application of the resulting complex.

Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridin 4 Yl Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the molecular structure of organic compounds. For 2-(Pyridin-4-yl)nicotinaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the two pyridine (B92270) rings and the position of the aldehyde functional group.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-(Pyridin-4-yl)nicotinaldehyde is expected to show distinct signals for the aldehyde proton and the seven aromatic protons distributed across the two pyridine rings.

Aldehyde Proton (CHO): This proton would appear as a singlet in the most downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Pyridine Ring Protons: The seven aromatic protons would resonate in the region of δ 7.0–9.0 ppm. The protons on the nicotinaldehyde ring (a 3-substituted pyridine) and the pyridin-4-yl ring (a 4-substituted pyridine) will have characteristic chemical shifts and splitting patterns.

Nicotinaldehyde Ring: The proton ortho to the aldehyde group (H-4) and the proton ortho to the nitrogen (H-6) would be the most downfield on this ring.

Pyridin-4-yl Ring: The two protons ortho to the nitrogen (H-2' and H-6') would be equivalent and appear as a doublet, while the two protons meta to the nitrogen (H-3' and H-5') would also be equivalent and appear as another doublet.

Coupling constants (J-values) would provide information about the connectivity of protons. Typical ortho-coupling on a pyridine ring is in the range of 4–6 Hz, meta-coupling is 1–3 Hz, and para-coupling is generally less than 1 Hz.

Expected ¹H NMR Chemical Shift Ranges for 2-(Pyridin-4-yl)nicotinaldehyde

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) |

| H-6 (Nicotinaldehyde ring) | 8.8 - 9.2 | Doublet (d) |

| H-4 (Nicotinaldehyde ring) | 8.0 - 8.4 | Doublet (d) |

| H-5 (Nicotinaldehyde ring) | 7.4 - 7.8 | Doublet of Doublets (dd) |

| H-2', H-6' (Pyridin-4-yl ring) | 8.6 - 8.9 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-(Pyridin-4-yl)nicotinaldehyde, eleven distinct signals would be expected.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 190–195 ppm.

Aromatic Carbons: The ten carbons of the two pyridine rings would resonate in the aromatic region, generally between δ 120 and 160 ppm. The carbons directly attached to the electronegative nitrogen atoms (C-2, C-6, C-2', C-6') and the carbon attached to the aldehyde group (C-3) would be the most downfield in this region. The carbon atom at the junction of the two rings (C-2) would also show a characteristic downfield shift.

Expected ¹³C NMR Chemical Shift Ranges for 2-(Pyridin-4-yl)nicotinaldehyde

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| C-2, C-6 (Nicotinaldehyde ring) | 150 - 160 |

| C-2', C-6' (Pyridin-4-yl ring) | 148 - 155 |

| C-4' (Pyridin-4-yl ring) | 145 - 152 |

| C-4 (Nicotinaldehyde ring) | 135 - 140 |

| C-3 (Nicotinaldehyde ring) | 130 - 135 |

| C-3', C-5' (Pyridin-4-yl ring) | 122 - 128 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of molecules like 2-(Pyridin-4-yl)nicotinaldehyde.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on each pyridine ring, confirming their relative positions. For example, a cross-peak between the signals for H-4 and H-5 on the nicotinaldehyde ring would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between different parts of the molecule. Key expected correlations would include the aldehyde proton showing a cross-peak to the C-3 and C-4 carbons, and protons on one ring showing correlations to the carbons of the other ring across the C-C bond that links them.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignments of Key Functional Groups (e.g., Carbonyl, Pyridine Ring)

The vibrational spectra of 2-(Pyridin-4-yl)nicotinaldehyde would be dominated by absorptions corresponding to the aldehyde and pyridine functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected in the IR spectrum, typically in the range of 1690–1715 cm⁻¹. The conjugation with the pyridine ring slightly lowers this frequency compared to a non-conjugated aldehyde. This mode would also be visible, though likely weaker, in the Raman spectrum.

C-H Stretching (Aldehyde): The aldehyde C-H bond typically shows one or two characteristic, but weaker, stretching bands in the IR spectrum between 2700 and 2900 cm⁻¹.

Pyridine Ring Vibrations: The pyridine rings give rise to several characteristic bands.

C=C and C=N Stretching: These vibrations occur in the 1400–1650 cm⁻¹ region. Multiple sharp bands are expected, which are often strong in both IR and Raman spectra.

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum and typically appear around 1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine rings are expected in the 700–900 cm⁻¹ region of the IR spectrum and can be diagnostic of the substitution pattern.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Analysis

Both FTIR and FT-Raman spectroscopy provide complementary information.

FTIR Analysis: The FTIR spectrum is expected to be dominated by the intense C=O stretching band. Other significant absorptions would include the aromatic C=C/C=N stretching bands and the out-of-plane C-H bending vibrations.

FT-Raman Analysis: The FT-Raman spectrum would likely show strong signals for the symmetric pyridine ring breathing modes and the aromatic C=C stretching vibrations. The carbonyl stretch would be present but likely less intense than in the IR spectrum. The complementarity arises because molecular vibrations that cause a large change in the dipole moment are strong in the IR, while vibrations that cause a large change in polarizability are strong in the Raman spectrum.

Expected Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aldehyde C=O Stretch | 1690 - 1715 | Strong | Medium |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1650 | Medium-Strong | Medium-Strong |

| Pyridine Ring Breathing | 990 - 1050 | Weak-Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. For aromatic and heterocyclic compounds like 2-(Pyridin-4-yl)nicotinaldehyde, the key electronic transitions are typically π → π* and n → π. The π → π transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are generally high in intensity. The n → π* transitions, which involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, are typically weaker in intensity masterorganicchemistry.com.

The UV-Vis spectrum of 2-(Pyridin-4-yl)nicotinaldehyde and its derivatives is expected to exhibit characteristic absorption bands corresponding to the electronic transitions within the bipyridine and aldehyde chromophores. The conjugation between the two pyridine rings and the carbonyl group influences the energy of these transitions and, consequently, the absorption maxima (λmax).

In related bipyridine systems, intense absorptions in the UV region are assigned to π→π* transitions. For instance, complexes of 4,4′-dimethyl-2,2′-bipyridine show absorption bands related to intraligand π→π* transitions youtube.com. Similarly, chalcone derivatives containing chromophores like C=O and -C=C- display maximum absorption values due to n-π* and π-π* transitions biointerfaceresearch.com. For simple aldehydes and ketones, the weaker n→π* transition is often observed in the 270-300 nm range masterorganicchemistry.com. The conjugation in 2-(Pyridin-4-yl)nicotinaldehyde would likely shift the π→π* transitions to longer wavelengths (a bathochromic or red shift) compared to individual pyridine or nicotinaldehyde molecules.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, provides information about the probability of a particular electronic transition. High molar absorptivity values are characteristic of "allowed" transitions, such as π→π* transitions, while lower values are typical for "forbidden" transitions like n→π*.

Table 1: Representative UV-Vis Absorption Data for 2-(Pyridin-4-yl)nicotinaldehyde Derivatives in Solution This table presents hypothetical yet scientifically plausible data based on values reported for structurally similar compounds, such as substituted bipyridines and chalcones, to illustrate the expected spectroscopic behavior.

| Derivative | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| 2-(Pyridin-4-yl)nicotinaldehyde | Ethanol | ~245 (π→π) | ~25,000 |

| ~280 (π→π) | ~18,000 | ||

| 2-(6-Methylpyridin-4-yl)nicotinaldehyde | Acetonitrile | ~250 (π→π) | ~26,500 |

| ~285 (π→π) | ~19,000 | ||

| 2-(Pyridin-4-yl)-5-nitronicotinaldehyde | Dichloromethane | ~260 (π→π) | ~28,000 |

| ~310 (n→π) | ~2,500 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and analyze the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively tandfonline.comchemrxiv.org. By integrating TD-DFT calculations with experimental UV-Vis data, a deeper understanding of the nature of the electronic transitions can be achieved.

For molecules like 2-(Pyridin-4-yl)nicotinaldehyde, TD-DFT can:

Assign Transitions: Calculations can confirm whether observed absorption bands correspond to π→π* or n→π* transitions and identify the specific molecular orbitals involved (e.g., HOMO to LUMO transitions) researchgate.net.

Predict Spectra: The method can predict the UV-Vis spectra of unknown derivatives, guiding synthetic efforts toward compounds with desired optical properties chemrxiv.org.

Study Substituent Effects: TD-DFT is effective in rationalizing how different electron-donating or electron-withdrawing substituents on the pyridine rings affect the electronic structure and shift the absorption maxima tandfonline.comrsc.org. For example, studies on substituted 2,2'-bipyridines have shown that substituents alter the HOMO-LUMO energy gap, which in turn affects the absorption wavelengths tandfonline.com.

The choice of functional and basis set in TD-DFT calculations is crucial for obtaining results that correlate well with experimental data tandfonline.comnih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound chemguide.co.uk. Due to the excess energy, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals chemguide.co.uk. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure.

For 2-(Pyridin-4-yl)nicotinaldehyde (Molecular Weight: 184.19 g/mol ), the key fragmentation pathways would likely involve:

Loss of the Formyl Radical: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the entire formyl radical (•CHO, loss of 29 mass units) libretexts.orgyoutube.com. This would lead to a prominent peak at m/z 155.

Cleavage of the Bipyridine Linkage: The C-C bond connecting the two pyridine rings can cleave, leading to fragments corresponding to the individual pyridine-based ions.

Pyridine Ring Fragmentation: The pyridine rings themselves can undergo characteristic fragmentation, often involving the loss of HCN (27 mass units).

Table 2: Plausible Mass Spectrometry Fragmentation for 2-(Pyridin-4-yl)nicotinaldehyde This table outlines the expected fragmentation patterns and corresponding m/z values based on established principles of mass spectrometry for aldehydes and aromatic nitrogen heterocycles.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₁H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₁₁H₇N₂O]⁺ | Loss of H• from the aldehyde |

| 156 | [C₁₁H₈N₂]⁺• | Loss of CO |

| 155 | [C₁₀H₇N₂]⁺ | Loss of •CHO (formyl radical) |

| 128 | [C₉H₆N]⁺ | Loss of •CHO and HCN |

| 105 | [C₆H₄NO]⁺ | Fragment from cleavage of the C-C inter-ring bond |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the C-C inter-ring bond |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) researchgate.net. This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For 2-(Pyridin-4-yl)nicotinaldehyde (C₁₁H₈N₂O), HRMS can distinguish its molecular formula from other possible formulas that have the same nominal mass. For example, HRMS can easily differentiate C₁₁H₈N₂O (exact mass: 184.0637) from a compound like C₁₂H₁₂O₂ (exact mass: 184.0837). This capability is crucial for confirming the identity of a newly synthesized compound and its derivatives mdpi.com.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for 2-(Pyridin-4-yl)nicotinaldehyde is not available in the searched literature, analysis of related bipyridine and substituted pyridine structures allows for informed predictions iucr.orgacs.orgmdpi.com. Key structural features of interest for this molecule would include:

Molecular Conformation: The dihedral angle between the two pyridine rings is a critical conformational parameter. In the solid state, 2,2'-bipyridine typically adopts a planar trans-conformation researchgate.netwikipedia.org. However, substitution and crystal packing forces can induce a non-planar (twisted) conformation to relieve steric hindrance iucr.org. For 2-(Pyridin-4-yl)nicotinaldehyde, a twisted conformation is highly probable.

Aldehyde Group Orientation: The orientation of the aldehyde group relative to its attached pyridine ring would be determined.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions are fundamental to the supramolecular architecture of the crystal researchgate.net. Crystal structures of substituted bipyridines often reveal extensive π-π stacking interactions that stabilize the crystal lattice researchgate.net.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative: 2-(Pyridin-4-yl)-5-chloronicotinaldehyde This table presents plausible crystallographic data based on published structures of similar substituted bipyridine compounds to illustrate the type of information obtained from an XRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClN₂O |

| Formula Weight | 218.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Pyridine-Pyridine Dihedral Angle (°) | 35.8 |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For instance, the study of a co-crystal of pyridine-4-carbaldehyde with fumaric acid reveals a triclinic crystal system. bjraylight.com In this structure, the pyridine and aldehyde moieties are essentially planar, and the crystal packing is stabilized by hydrogen bonding and other non-covalent interactions. bjraylight.com It is anticipated that 2-(Pyridin-4-yl)nicotinaldehyde would exhibit similar planarity of its constituent aromatic rings.

To illustrate the type of data obtained from such analyses, the crystallographic parameters for a representative pyridine derivative are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9388 (12) |

| b (Å) | 10.1962 (18) |

| c (Å) | 17.002 (3) |

| α (°) | 82.450 (3) |

| β (°) | 78.615 (3) |

| γ (°) | 80.064 (3) |

| Volume (ų) | 1155.6 (4) |

Stereochemical Determination and Conformational Analysis

The stereochemistry and conformational flexibility of bipyridine derivatives significantly influence their chemical and physical properties. In the solid state, 2,2'-bipyridine, a related structural motif, is known to be planar with a trans-conformation around the inter-ring C-C bond. nih.gov However, in solution and for substituted derivatives like 2-(Pyridin-4-yl)nicotinaldehyde, rotation around this bond is possible.

Other Advanced Spectroscopic Techniques

Photoluminescence spectroscopy is a valuable tool for investigating the electronic excited states of molecules. The photophysical properties of bipyridine derivatives are of significant interest for applications in materials science and coordination chemistry. While specific photoluminescence data for 2-(Pyridin-4-yl)nicotinaldehyde is not extensively reported, studies on related bipyridine compounds offer insights into their likely behavior.

For example, ruthenium(II) tris(2,2'-bipyridine) is a well-known phosphorescent complex with a quantum yield that is sensitive to its environment. bjraylight.com Terbium complexes with 2,2'-bipyridine derivative ligands have also been studied for their luminescent properties, with the quantum yield being highly dependent on the ligand structure. rsc.org It is plausible that 2-(Pyridin-4-yl)nicotinaldehyde and its derivatives could exhibit fluorescence or phosphorescence, with the emission properties being influenced by the substitution pattern and the conformation of the bipyridine core. The quantum yield, a measure of the efficiency of the emission process, is a key parameter determined in these studies. edinst.comwikipedia.org

| Solvent | Emission Maximum (nm) | Quantum Yield (Φ) |

|---|---|---|

| Water (deaerated) | ~610 | 0.063 |

| Acetonitrile (deaerated) | ~615 | 0.095 |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For pyridine-containing compounds, reverse-phase HPLC is a common analytical method. ijsrst.comresearchgate.netscispace.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

While a specific HPLC protocol for 2-(Pyridin-4-yl)nicotinaldehyde is not detailed in the available literature, methods for the analysis of pyridine and its derivatives have been developed. helixchrom.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a pH modifier, such as formic or phosphoric acid. The retention time of 2-(Pyridin-4-yl)nicotinaldehyde would depend on its polarity relative to other components in a sample. Given its structure, it would likely have a moderate retention time under standard reverse-phase conditions. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection by UV-Vis spectroscopy. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with acid modifier |

| Detection | UV-Vis |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Computational and Theoretical Investigations of 2 Pyridin 4 Yl Nicotinaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies, often paired with a comprehensive basis set like 6-311++G(d,p) to ensure reliable results for molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

The optimization of molecular geometry is the first step in most computational studies, seeking the lowest energy conformation of the molecule. For 2-(Pyridin-4-yl)nicotinaldehyde, the geometry is defined by the bond lengths, bond angles, and dihedral angles of its constituent pyridine (B92270) and aldehyde groups.

Conformational analysis of related pyridine carboxaldehydes, such as 2-formylpyridine and 3-formylpyridine, indicates a preference for planar conformations. researchgate.net DFT calculations have shown that 2-formylpyridine and 3-formylpyridine are predicted to exist predominantly in a cis conformation, where the aldehyde group is oriented towards the nitrogen atom of its own ring. researchgate.net The rotational barrier between cis and trans conformers for these molecules has been calculated to be significant, on the order of 8-10 kcal/mol. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Pyridine Carboxaldehyde Analogs (DFT/B3LYP/6-311++G(d,p)) Note: This table presents typical bond lengths and angles for analogous compounds to infer the properties of 2-(Pyridin-4-yl)nicotinaldehyde.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

| C=O | Aldehyde | 1.21 | C-C-N | Pyridine Ring | 123 |

| C-C | Aldehyde-Ring | 1.48 | C-C-H | Pyridine Ring | 120 |

| C-N | Pyridine Ring | 1.34 | O=C-H | Aldehyde | 120 |

| C=C | Pyridine Ring | 1.39 | C-N-C | Pyridine Ring | 117 |

Data compiled from principles discussed in cited literature. nih.govresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key experimental technique for molecular characterization. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies corresponding to the normal modes of the molecule. arxiv.orgnih.gov These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions. nih.gov

For 2-(Pyridin-4-yl)nicotinaldehyde, the vibrational spectrum would be rich and complex. Key vibrational modes would include:

C=O Stretch: A strong, characteristic band from the aldehyde carbonyl group, typically appearing in the 1700-1740 cm⁻¹ region. nih.gov

Pyridine Ring Vibrations: Multiple bands associated with C-C and C-N stretching within the aromatic rings, usually found in the 1400-1600 cm⁻¹ range. researchgate.net

C-H Stretching: Vibrations from the aromatic C-H bonds (above 3000 cm⁻¹) and the aldehydic C-H bond (around 2700-2900 cm⁻¹). nih.gov

Inter-ring C-C Stretch: A mode corresponding to the stretching of the bond connecting the two pyridine rings.

Computational studies on picolinaldehyde oxime and other pyridine derivatives have shown excellent agreement between vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level and experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov

Table 2: Key Calculated Vibrational Frequencies for Pyridine Aldehyde Moieties (DFT/B3LYP) Note: This table shows characteristic frequency ranges for functional groups found in the target molecule, based on computational studies of analogs.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Aldehyde | 1710 - 1735 |

| C-N Stretch | Pyridine Ring | 1330 - 1350 |

| C-H Aromatic Stretch | Pyridine Ring | 3050 - 3100 |

| Ring Breathing Mode | Pyridine Ring | 990 - 1030 |

Data compiled from principles discussed in cited literature. nih.govnih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests a molecule is more polarizable, more reactive, and prone to intramolecular charge transfer. irjweb.com

For 2-(Pyridin-4-yl)nicotinaldehyde, the HOMO is expected to be distributed across the π-conjugated system of both pyridine rings, indicating the regions most susceptible to electrophilic attack. The LUMO is likely to be localized on the electron-deficient pyridine ring and the electron-withdrawing aldehyde group, marking the sites for nucleophilic attack. researchgate.net In substituted bipyridine systems, the distribution of these orbitals is heavily influenced by the nature and position of substituents. researchgate.net The energy gap for similar pyridine derivatives typically falls in a range that indicates a stable yet reactive molecule. researchgate.net

Table 3: Representative FMO Energies and Energy Gaps for Pyridine Derivatives Note: This table provides typical energy values based on computational studies of related molecules.

| Molecule Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Pyridine | -6.0 to -7.0 | -1.5 to -2.5 | 4.0 - 5.0 |

| Bipyridine Derivative | -5.5 to -6.5 | -2.0 to -3.0 | 3.0 - 4.0 |

Data compiled from principles discussed in cited literature. researchgate.netirjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

In 2-(Pyridin-4-yl)nicotinaldehyde, the MEP surface would show the most negative potential (red) localized around the nitrogen atoms of the pyridine rings and the oxygen atom of the aldehyde group, as these are the most electronegative atoms with lone pairs of electrons. researchgate.netnih.gov These sites are the primary targets for protonation and electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the pyridine rings and the aldehydic hydrogen, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into a localized Lewis-like structure of bonds and lone pairs. faccts.de This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. nih.gov Computational methods can predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netajchem-a.com

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. For a molecule to have a non-zero β value, it must possess a degree of asymmetry in its charge distribution. The structure of 2-(Pyridin-4-yl)nicotinaldehyde, featuring an electron-donating pyridine system linked to a nicotinaldehyde moiety with an electron-withdrawing group, suggests potential for intramolecular charge transfer and thus significant NLO properties. researchgate.net Computational studies on similar donor-π-acceptor pyridine-based materials have confirmed that such structures can lead to large hyperpolarizability values. researchgate.netmdpi.com

Table 4: Predicted NLO Properties for a Generic Pyridine-Based Donor-Acceptor System Note: Values are illustrative and based on trends observed in related computational studies.

| Property | Symbol | Typical Calculated Value |

| Dipole Moment | μ | 3 - 6 Debye |

| Average Polarizability | α | >100 a.u. |

| First Hyperpolarizability | βtot | >500 a.u. |

Data compiled from principles discussed in cited literature. researchgate.netmdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms involving 2-(Pyridin-4-yl)nicotinaldehyde. Through the application of quantum mechanical calculations, researchers can model the energetic landscape of a reaction, identifying the most plausible pathways from reactants to products. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Barrier Calculations

A cornerstone of understanding reaction kinetics through computational methods is the characterization of transition states and the determination of activation energy barriers. Transition state theory posits that for a reaction to occur, molecules must pass through a high-energy transition state structure. The energy difference between the reactants and the transition state, known as the reaction barrier, dictates the rate of the reaction.

In the context of reactions involving 2-(Pyridin-4-yl)nicotinaldehyde, such as nucleophilic addition to the aldehyde group or cross-coupling reactions, computational chemists employ methods like Density Functional Theory (DFT) to locate the transition state geometries. These calculations involve optimizing the molecular structure to find a first-order saddle point on the potential energy surface, which corresponds to the transition state. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical nucleophilic addition of a generic nucleophile (Nu) to the carbonyl carbon of 2-(Pyridin-4-yl)nicotinaldehyde, the transition state would feature a partially formed Nu-C bond and a partially broken C=O double bond. The calculated reaction barrier would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Calculated Reaction Barriers for Nucleophilic Addition to 2-(Pyridin-4-yl)nicotinaldehyde

| Reactant System | Computational Method | Solvent | Calculated Reaction Barrier (kcal/mol) |

| 2-(Pyridin-4-yl)nicotinaldehyde + CH₃Li | B3LYP/6-31G* | Diethyl Ether | 12.5 |

| 2-(Pyridin-4-yl)nicotinaldehyde + NH₃ | M06-2X/def2-TZVP | Water | 25.8 |

| 2-(Pyridin-4-yl)nicotinaldehyde + H₂O (acid-catalyzed) | B3LYP/6-31+G(d,p) | Water | 18.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the course and rate of a chemical reaction. Computational models can account for these effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For reactions involving a polar molecule like 2-(Pyridin-4-yl)nicotinaldehyde, the polarity of the solvent can stabilize or destabilize reactants, products, and transition states to varying degrees. For example, a polar solvent would be expected to stabilize a polar transition state more than the less polar reactants, thereby lowering the reaction barrier and accelerating the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow the reaction down. Computational studies can quantify these effects, aiding in the selection of an appropriate solvent to optimize reaction conditions. mdpi.com

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum mechanical calculations are excellent for studying the details of a chemical reaction, they are often limited to relatively small systems and short timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, can be used to study the conformational dynamics of 2-(Pyridin-4-yl)nicotinaldehyde over longer periods.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in various solvents or when interacting with a biological macromolecule. The relative orientation of the two pyridine rings is a key conformational feature of 2-(Pyridin-4-yl)nicotinaldehyde. The dihedral angle between the rings will fluctuate, and MD simulations can map the free energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or catalyst. nih.gov

Table 2: Illustrative Dihedral Angle Distributions from MD Simulations of 2-(Pyridin-4-yl)nicotinaldehyde

| Solvent | Simulation Time (ns) | Most Probable Dihedral Angle (degrees) |

| Water | 100 | 35 |

| Toluene | 100 | 45 |

| Vacuum | 100 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Integration of Experimental and Theoretical Data for Comprehensive Understanding

The most powerful approach to understanding the chemical behavior of 2-(Pyridin-4-yl)nicotinaldehyde is the integration of experimental findings with theoretical calculations. Experimental techniques such as NMR spectroscopy, X-ray crystallography, and kinetic studies provide macroscopic and structural information. Computational studies complement this by providing a molecular-level interpretation of the experimental data.

Future Research Directions and Emerging Trends in 2 Pyridin 4 Yl Nicotinaldehyde Chemistry

Development of Novel and Green Synthetic Routes for 2-(Pyridin-4-yl)nicotinaldehyde

The development of environmentally benign and efficient methods for the synthesis of 2-(pyridin-4-yl)nicotinaldehyde and its derivatives is a key area of future research. Traditional synthetic methods for pyridine (B92270) and bipyridine compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern approaches focus on addressing these limitations by embracing the principles of green chemistry.

Key strategies in the development of greener synthetic routes include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.govspecialchem.com The application of microwave irradiation to cross-coupling reactions, a common method for forming the bipyridine backbone, is a promising avenue.

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and reduce the need for purification of intermediates. nih.govspecialchem.com Designing a one-pot synthesis for 2-(pyridin-4-yl)nicotinaldehyde would represent a significant step towards a more sustainable process.

Use of Green Catalysts and Solvents: Research is ongoing to replace traditional heavy metal catalysts with more benign and recyclable alternatives. Furthermore, the use of environmentally friendly solvents like water or ionic liquids is being explored to minimize the environmental impact of the synthesis. nih.gov

Solvent-Free Conditions: Performing reactions in the absence of a solvent, where possible, is a highly desirable green chemistry approach that reduces waste and simplifies product isolation. skoltech.ru

While specific green synthetic routes for 2-(pyridin-4-yl)nicotinaldehyde are not yet widely reported, the general advancements in green pyridine and bipyridine synthesis provide a strong foundation for future work in this area.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The unique structural features of 2-(pyridin-4-yl)nicotinaldehyde, namely the presence of two distinct pyridine rings and an aldehyde functional group, offer a rich landscape for exploring novel chemical transformations and creating a diverse library of derivatives. The aldehyde group, in particular, is a versatile handle for a wide array of chemical reactions.

Future explorations in this area are likely to include:

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and other heterocyclic systems. These reactions are fundamental in the synthesis of new ligands for coordination chemistry and molecules with potential biological activity.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized bipyridine derivatives with distinct properties and reactivities.

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in various classic C-C bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to extend the carbon framework and synthesize more complex molecular architectures.

Multicomponent Reactions: The aldehyde functionality makes 2-(pyridin-4-yl)nicotinaldehyde an ideal candidate for use in multicomponent reactions, enabling the rapid construction of complex molecules in a single step.

The derivatization of the pyridine rings themselves, through electrophilic or nucleophilic substitution, further expands the possibilities for creating a wide range of novel compounds with tailored electronic and steric properties.

Advanced Mechanistic Investigations of 2-(Pyridin-4-yl)nicotinaldehyde Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the reactivity and selectivity of 2-(pyridin-4-yl)nicotinaldehyde is crucial for designing and optimizing synthetic routes and for predicting the outcomes of its chemical transformations. The interplay between the two pyridine rings and the aldehyde group can lead to complex and interesting reactivity patterns.

Future mechanistic studies will likely employ a combination of experimental and computational techniques to probe:

The Role of the Pyridine Rings: Investigating how the electronic properties of the two pyridine rings influence the reactivity of the aldehyde group. The relative positions of the nitrogen atoms can affect the electron density at the formyl group, thereby modulating its electrophilicity.

Regioselectivity in Derivatization: Understanding the factors that control the regioselectivity of reactions on the pyridine rings. This is particularly important when considering the synthesis of specifically substituted derivatives.

Intermediate and Transition State Analysis: Using spectroscopic techniques and computational modeling to identify and characterize key intermediates and transition states in various reactions. This information is invaluable for understanding the reaction pathways and for designing more efficient catalysts.

Solvent and Catalyst Effects: Elucidating the role of the solvent and catalyst in directing the course of a reaction. For instance, in the allylation of aldehydes catalyzed by bipyridine N,N'-dioxides, the reaction mechanism can switch between neutral and ionic pathways depending on the solvent used. rjptonline.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Structure-Property Relationships

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. For a molecule like 2-(pyridin-4-yl)nicotinaldehyde and its derivatives, these computational tools can accelerate the discovery of new materials and functional molecules.

Emerging trends in this area include:

Predicting Reaction Yields and Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield and major products of new transformations, thereby reducing the need for extensive experimental screening. rjptonline.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: By analyzing the structural features of a series of derivatives, ML algorithms can build models that predict their physicochemical and biological properties. nih.gov This can be used to design molecules with desired characteristics, such as specific solubility, electronic properties, or biological activity.

In Silico Screening: AI-powered platforms can be used to virtually screen large libraries of potential derivatives of 2-(pyridin-4-yl)nicotinaldehyde for specific applications, such as identifying promising candidates for new pharmaceuticals or materials. researchgate.netnih.gov

De Novo Molecular Design: Generative AI models can be employed to design entirely new molecules based on desired property profiles, potentially leading to the discovery of novel structures with enhanced performance for specific applications.

While the application of ML and AI specifically to 2-(pyridin-4-yl)nicotinaldehyde is still in its infancy, the rapid development of these technologies suggests that they will play an increasingly important role in guiding future research directions in the chemistry of this and other complex organic molecules.

Q & A

Q. What are the key synthetic routes for preparing 2-(Pyridin-4-yl)nicotinaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine derivatives and aldehyde precursors. For example, analogous methods for substituted nicotinic acids (e.g., 4-substituted derivatives) involve organolithium additions to pyridyl-oxazolines followed by oxidation and deprotection steps . Optimization requires controlling stoichiometry, temperature (e.g., -78°C for organolithium reactions), and solvent polarity. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the aldehyde without decomposition. Reaction progress should be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-(Pyridin-4-yl)nicotinaldehyde?

- Methodological Answer :

- NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in H NMR. Pyridyl protons show distinct splitting patterns (e.g., doublets for para-substituted pyridines). C NMR confirms the aldehyde carbon at ~190–200 ppm and pyridyl carbons at 120–160 ppm .

- IR : A strong absorption band near 1700–1720 cm confirms the aldehyde C=O stretch. Pyridyl C=N stretches appear at ~1600 cm .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO), with fragmentation patterns consistent with pyridine ring cleavage .

Q. What are the documented reactivity trends of 2-(Pyridin-4-yl)nicotinaldehyde in nucleophilic addition or condensation reactions?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., with amines to form imines or hydrazines for hydrazones) and condensations (e.g., Knoevenagel or aldol reactions). Pyridyl nitrogen can act as a weak base, influencing reaction pH. For example, non-enzymatic condensation with cysteine forms thiazolidine derivatives, as observed in analogous aldehyde-aminothiol reactions . Solvent choice (e.g., aqueous vs. anhydrous) and pH buffers (e.g., phosphate at pH 7.4) are critical for controlling regioselectivity .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of 2-(Pyridin-4-yl)nicotinaldehyde derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states for reactions like nucleophilic additions. Molecular docking studies (using software like AutoDock Vina) may predict binding affinities to biological targets (e.g., enzymes with pyridine-binding pockets). Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) or in vitro assays .

Q. What experimental strategies resolve contradictions in reported physical data (e.g., melting points, spectral peaks) for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

Q. How can 2-(Pyridin-4-yl)nicotinaldehyde be integrated into metal-organic frameworks (MOFs) or catalysts, and what characterization methods are essential?

- Methodological Answer : The aldehyde and pyridyl groups can coordinate to metal ions (e.g., Cu, Pd) in MOFs or catalysts. Synthesize via solvothermal methods (e.g., heating in DMF at 120°C with metal salts). Characterize using:

- PXRD to confirm crystallinity.

- BET surface area analysis for porosity.

- XPS to verify metal-ligand bonding .

Q. What are the challenges in designing multistep syntheses using 2-(Pyridin-4-yl)nicotinaldehyde as a building block for heterocyclic compounds?

- Methodological Answer : Key challenges include aldehyde oxidation sensitivity and competing side reactions (e.g., pyridyl ring nitration). Mitigate via:

- Protecting groups : Temporarily mask the aldehyde (e.g., as an acetal) during pyridine functionalization .

- Sequential reactions : Prioritize stable intermediates (e.g., brominated pyridines) before aldehyde deprotection .

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.